

Physical and chemical properties of C₁₁H₁₄O₃

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-2-methylpropanoic acid

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An In-Depth Technical Guide to the Physical and Chemical Properties of Zingerone (C₁₁H₁₄O₃)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C₁₁H₁₄O₃ represents multiple isomers. This technical guide focuses on Zingerone, a prominent and biologically active isomer.

Introduction

Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic alkanone that is a significant component of cooked ginger (*Zingiber officinale*).^{[1][2]} It is formed from the dehydration of gingerol during heating.^[2] Zingerone is recognized for its characteristic sweet and spicy aroma and has garnered considerable interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.^{[3][4]} This guide provides a comprehensive overview of the physical and chemical properties of Zingerone, detailed experimental protocols for its characterization, and an exploration of its key biological signaling pathways.

Physical and Chemical Properties

Zingerone is a crystalline solid at room temperature with a yellowish hue.^{[1][5]} It is sparingly soluble in water but readily dissolves in organic solvents like ether.^[2]

Table 1: Physical Properties of Zingerone

Property	Value	Reference
Molecular Formula	C11H14O3	[1]
Molar Mass	194.23 g/mol	[1]
Melting Point	40-41 °C	[1][2]
Boiling Point	187-188 °C at 14 mmHg	[1][2]
Density	1.138–1.14 g/cm ³ at 25°C	[1]
Appearance	Yellowish crystalline powder	[1][5]
Odor	Sweet, spicy, vanilla-like	[1][5]
Solubility in Water	Low (0.57 g/L)	[1]
Solubility in Organic Solvents	High in ethyl ether	[1][2]
logP	2.02	[1]

Table 2: Chemical Identifiers for Zingerone

Identifier	Value
IUPAC Name	4-(4-hydroxy-3-methoxyphenyl)butan-2-one
CAS Number	122-48-5
PubChem CID	31211
ChEBI ID	CHEBI:68657
SMILES	<chem>CC(=O)CCC1=CC(=C(C=C1)O)OC</chem>
InChI	InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3

Experimental Protocols

Spectroscopic Analysis

Objective: To elucidate the molecular structure of Zingerone.

Methodology:

- **Sample Preparation:** Dissolve a few milligrams of Zingerone in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d_6).
- **Instrumentation:** A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
- **Data Analysis:** Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of Zingerone.

Expected ^1H NMR Data (in CDCl_3):

- A singlet around 2.1 ppm corresponding to the methyl protons of the ketone.
- Two triplets around 2.7-2.8 ppm corresponding to the two methylene groups.
- A singlet around 3.8 ppm for the methoxy group protons.
- A broad singlet for the phenolic hydroxyl proton.
- Aromatic protons appearing in the range of 6.6-6.8 ppm.

Objective: To identify the functional groups present in Zingerone.

Methodology:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of Zingerone is ground with dry KBr and pressed into a transparent disk.^[6]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

- Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected IR Absorption Bands (cm⁻¹):

- ~3400 (broad): O-H stretching of the phenolic group.
- ~2930: C-H stretching of alkyl groups.
- ~1710: C=O stretching of the ketone.
- ~1600, ~1515, ~1450: C=C stretching of the aromatic ring.
- ~1270: C-O stretching of the methoxy group.

Objective: To determine the molecular weight and fragmentation pattern of Zingerone.

Methodology:

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.[\[7\]](#)
- Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The molecular ion peak [M]⁺ or [M+H]⁺ confirms the molecular weight. The fragmentation pattern provides structural information.

Expected Mass Spectrum Data (EI):

- Molecular ion peak (M⁺) at m/z 194.
- A base peak at m/z 137, corresponding to the cleavage of the C-C bond between the side chain and the aromatic ring.

Antioxidant Activity Assay (DPPH Method)

Objective: To quantify the free radical scavenging activity of Zingerone.

Methodology:

- Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Zingerone solutions of varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).
- Procedure:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[3]
 - In a 96-well plate, add a specific volume of Zingerone solution (e.g., 100 µL) at different concentrations to separate wells.[3]
 - Add an equal volume of the DPPH solution to each well.[3]
 - Prepare a blank with methanol and a control with DPPH solution and methanol.[3]
 - Incubate the plate in the dark at room temperature for 30 minutes.[3]
 - Measure the absorbance at 517 nm using a microplate reader.[3]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. [3] The IC₅₀ value (the concentration of Zingerone required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the Zingerone concentration.[3]

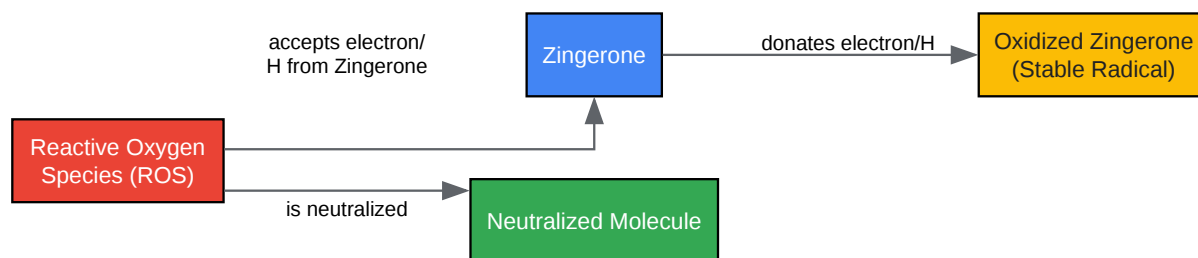
Biological Activity and Signaling Pathways

Zingerone exhibits a wide range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[3]

Antioxidant Activity

Zingerone is a potent antioxidant that can scavenge various reactive oxygen species (ROS).[4] Its antioxidant capacity is attributed to the phenolic hydroxyl group in its structure, which can

donate a hydrogen atom to neutralize free radicals.[4] Studies have shown that Zingerone can protect against oxidative DNA damage and lipid peroxidation.[3]



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Caption: Zingerone's direct antioxidant mechanism.

Anti-inflammatory Activity

Zingerone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

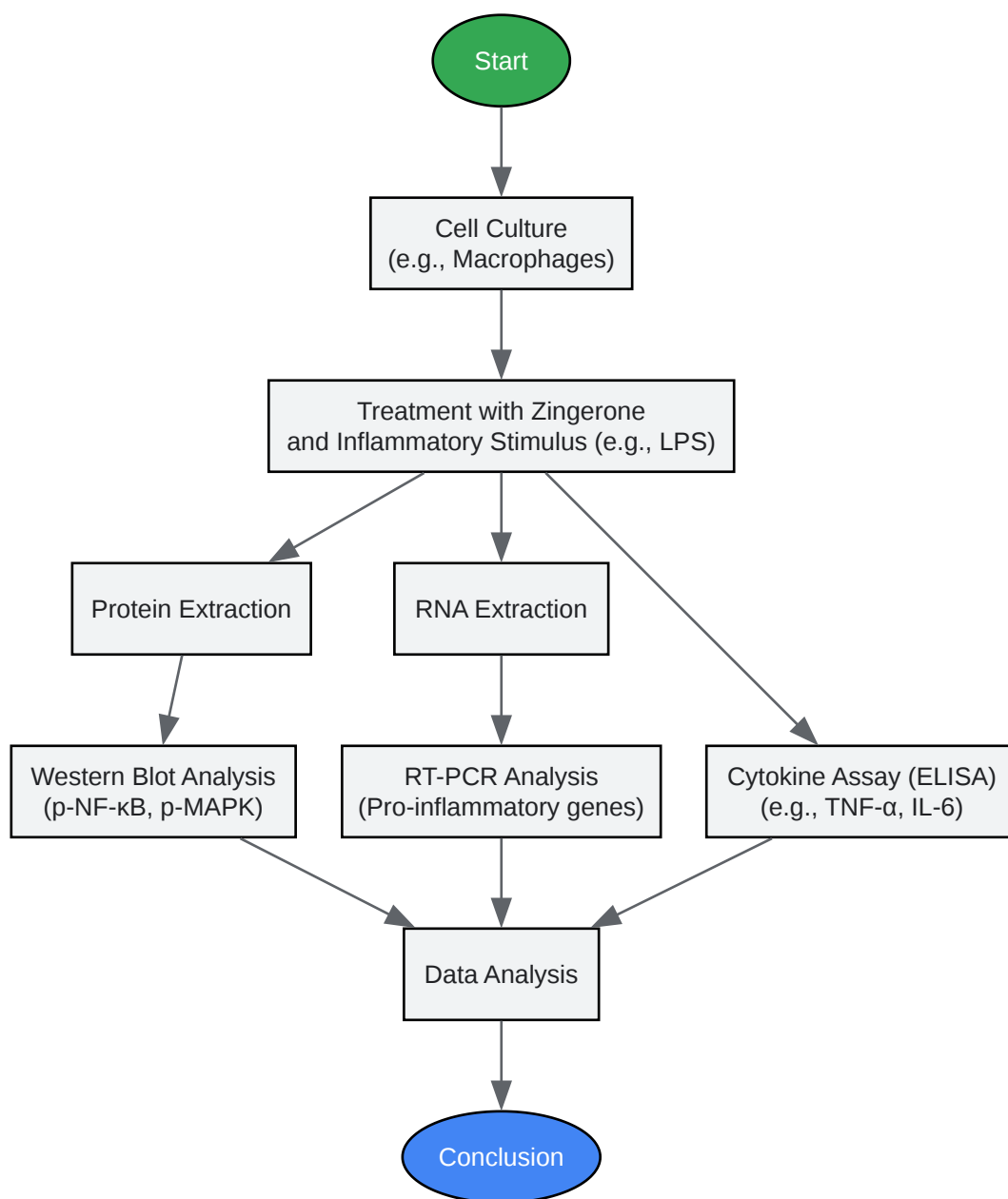
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Zingerone has been shown to inhibit the activation of NF-κB.[3] This inhibition prevents the transcription of inflammatory mediators such as cytokines and chemokines.[3]

Caption: Zingerone's inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinases (MAPKs) are another group of signaling molecules that play a critical role in inflammation. Zingerone has been found to interfere with the MAPK signaling pathway, further contributing to its anti-inflammatory effects.[3]

Experimental Workflow for Investigating Anti-inflammatory Effects

The following workflow outlines a general approach to studying the anti-inflammatory effects of Zingerone in a cell-based model.



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Caption: Experimental workflow for studying Zingerone's anti-inflammatory effects.

Safety and Toxicology

Zingerone is generally considered to have low toxicity.

Table 3: Toxicological Data for Zingerone

Metric	Value	Species	Route	Reference
LD50	2580 mg/kg	Rat	Oral	[5][8]
LD50	>5000 mg/kg	Rabbit	Dermal	[1]

Safety Precautions:

- Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
- First Aid: In case of contact, wash the affected area with plenty of water. If irritation persists, seek medical attention.[8]

Conclusion

Zingerone (C₁₁H₁₄O₃) is a well-characterized bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further research and development. This guide provides a foundational understanding of its physicochemical properties and the experimental approaches for its investigation, serving as a valuable resource for scientists and researchers in the field.

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